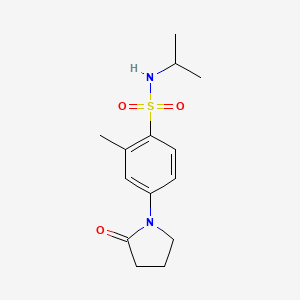![molecular formula C24H39N3O4 B6095099 4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol](/img/structure/B6095099.png)
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 4-methylpiperazine to form an intermediate.
Addition of the hepta-1,6-dien-4-ol moiety: This step involves the reaction of the intermediate with hepta-1,6-dien-4-ol under specific conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups.
Materials Science: The compound could be used in the development of new materials with unique properties.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential effects on biological systems.
Mécanisme D'action
The mechanism of action of 4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar structural features and are known for their biological activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares some functional groups and is known for its antioxidant properties.
Uniqueness
4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
4-[[[2-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O4/c1-5-9-24(29,10-6-2)19-25-16-20-7-8-22(30-4)15-23(20)31-18-21(28)17-27-13-11-26(3)12-14-27/h5-8,15,21,25,28-29H,1-2,9-14,16-19H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKQMNLUYHQJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=CC(=C2)OC)CNCC(CC=C)(CC=C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6095024.png)
![2-(3,4-difluorophenyl)-N-ethyl-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methyl]acetamide](/img/structure/B6095031.png)
![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone](/img/structure/B6095051.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B6095064.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)

![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095113.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6095121.png)
